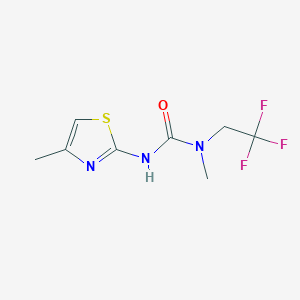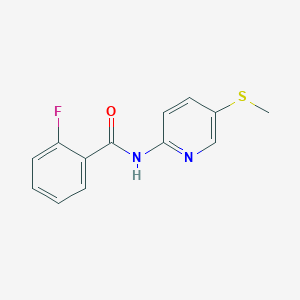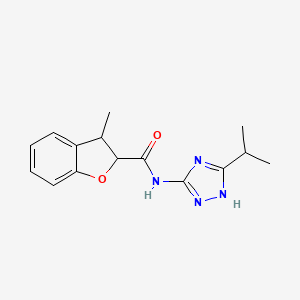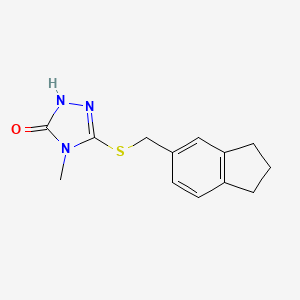
1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTU, and it is a small molecule that has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of MTU is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in cancer cell growth and proliferation. MTU has been shown to inhibit the activity of several enzymes involved in the biosynthesis of nucleotides, which are essential for cancer cell growth and division.
Biochemical and Physiological Effects:
MTU has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, MTU has been shown to have antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. MTU has also been shown to have antibacterial activity against several different bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using MTU in lab experiments is its potent anti-cancer activity. MTU has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using MTU in lab experiments is its potential toxicity. MTU has been shown to be toxic to normal cells at high concentrations, which may limit its usefulness in some experiments.
Orientations Futures
There are several potential future directions for research on MTU. One area of research could be the development of new analogs of MTU with improved potency and selectivity. Another area of research could be the development of new methods for delivering MTU to cancer cells, which could increase its effectiveness and reduce its toxicity. Finally, research could be conducted to explore the potential applications of MTU in the treatment of other diseases, such as inflammatory diseases and oxidative stress-related diseases.
Conclusion:
In conclusion, 1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea is a chemical compound that has a wide range of potential applications in scientific research. Its potent anti-cancer and anti-inflammatory activity, as well as its antioxidant and antibacterial activity, make it a valuable tool for researchers. However, its potential toxicity and limitations in lab experiments must be carefully considered. Future research on MTU could lead to the development of new and more effective treatments for a wide range of diseases.
Méthodes De Synthèse
The synthesis of MTU is a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis of MTU is the reaction of 4-methyl-1,3-thiazol-2-amine with trifluoroacetic anhydride to produce 4-methyl-1,3-thiazol-2-yl-trifluoroacetate. This intermediate is then reacted with methyl isocyanate to produce 1-methyl-3-(4-methyl-1,3-thiazol-2-yl)urea. Finally, this compound is reacted with ethyl trifluoroacetate to produce the final product, 1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea.
Applications De Recherche Scientifique
MTU has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer research. MTU has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. In addition, MTU has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3OS/c1-5-3-16-6(12-5)13-7(15)14(2)4-8(9,10)11/h3H,4H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWFUUNZMADKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)N(C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)

![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
![[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7594326.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)

![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)
